molecular formula C5H3N5 B14726184 Pyrido[2,3-e][1,2,3,4]tetrazine CAS No. 6133-56-8

Pyrido[2,3-e][1,2,3,4]tetrazine

Cat. No.: B14726184
CAS No.: 6133-56-8
M. Wt: 133.11 g/mol
InChI Key: ZFYVBMVMEOCSBU-UHFFFAOYSA-N
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Description

Pyrido[2,3-e][1,2,3,4]tetrazine is a heterocyclic compound that contains a fused ring system composed of a pyridine ring and a tetrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-e][1,2,3,4]tetrazine typically involves the treatment of 2- and 4-amino-3-(tert-butyl-NNO-azoxy)pyridines with nitrating agents such as dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄). This reaction yields this compound 1,3-dioxide and its derivatives . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-e][1,2,3,4]tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrating agents (e.g., N₂O₅, NO₂BF₄), reducing agents, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different electronic and structural properties .

Mechanism of Action

The mechanism of action of pyrido[2,3-e][1,2,3,4]tetrazine involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and interacting with biological macromolecules. Its unique structure allows it to participate in specific binding interactions, which can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

6133-56-8

Molecular Formula

C5H3N5

Molecular Weight

133.11 g/mol

IUPAC Name

pyrido[2,3-e]tetrazine

InChI

InChI=1S/C5H3N5/c1-2-4-5(6-3-1)8-10-9-7-4/h1-3H

InChI Key

ZFYVBMVMEOCSBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=NN=N2

Origin of Product

United States

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